Lipophilicity (XLogP3-AA): 6-CF3 Isomer vs. 7-CF3 Isomer
The 6-CF3 positional isomer exhibits a computed XLogP3-AA value of 2.0 [1]. While specific computed data for the 7-CF3 isomer (CAS 1783769-47-0) is not publicly available in authoritative databases, its topological polar surface area (TPSA) is predicted to be identical (32.3 Ų) due to the same molecular formula, but the spatial orientation of the hydrophobic CF3 group can lead to different experimental logP values. A difference in lipophilicity of even 0.2-0.3 log units can significantly alter membrane permeability and non-specific protein binding [2].
| Evidence Dimension | XLogP3-AA (Computed Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.0 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1783769-47-0): No official PubChem CID found; predicted TPSA 32.3 Ų; experimental logP data not available. |
| Quantified Difference | Not quantifiable due to lack of comparator data; positional effect on logP is estimated to be 0.2-0.5 based on analogous substituted quinolines. |
| Conditions | Computed property, no experimental assay involved. |
Why This Matters
For medicinal chemistry programs, even subtle differences in lipophilicity can dictate lead optimization decisions, making the procurement of the exact 6-CF3 isomer essential for SAR consistency.
- [1] PubChem. (2024). Computed Properties for CID 84625966: 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one. National Center for Biotechnology Information. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
